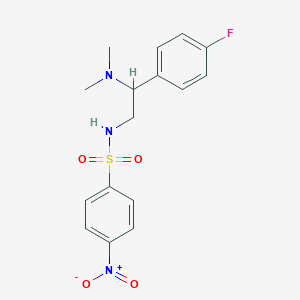
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C16H18FN3O4S and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide, also referred to by its CAS number 1421372-67-9, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfonamide group and a dimethylaminoethyl moiety attached to a 4-fluorophenyl ring. The presence of the nitro group further influences its biological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related sulfonamide derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and proliferation .
Antimicrobial Activity
Sulfonamide compounds are well-known for their antimicrobial properties. The nitro group in this compound may enhance its efficacy against bacterial strains. Preliminary studies suggest that this compound could be effective against Gram-positive and Gram-negative bacteria, although specific data on this particular compound remains limited .
The proposed mechanism of action for sulfonamides generally involves the inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. This inhibition leads to the depletion of folate levels, thereby hindering bacterial growth and replication .
Case Studies
-
Antitumor Efficacy in Preclinical Models
A study evaluating the antitumor efficacy of related compounds demonstrated that modifications in the chemical structure significantly impacted their activity against human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in cancer cells . -
In Vitro Antimicrobial Testing
In vitro tests conducted on sulfonamide derivatives showed varied antimicrobial activity across different bacterial strains. The study highlighted that structural modifications, such as the introduction of fluorine atoms, could enhance antibacterial potency .
Data Table: Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Similar sulfonamides | Induction of apoptosis in cancer cell lines |
| Antimicrobial | Sulfonamide derivatives | Effective against Gram-positive/negative bacteria |
| Kinase Inhibition | Various kinase inhibitors | Decreased tumor growth rates in preclinical models |
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-19(2)16(12-3-5-13(17)6-4-12)11-18-25(23,24)15-9-7-14(8-10-15)20(21)22/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLJMLJLDZKGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













